molecular formula C6H4Cl2O4 B1261330 (2Z,4Z)-2,3-dichloromuconic acid

(2Z,4Z)-2,3-dichloromuconic acid

Cat. No.: B1261330
M. Wt: 211 g/mol
InChI Key: SOSGLWHQVQUMLM-NWJCXACMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4Z)-2,3-Dichloromuconic acid is a chlorinated unsaturated dicarboxylic acid with the molecular formula C₆H₄Cl₂O₄ and an exact mass of 207.9629 . Its structure features a conjugated diene system (Z-configuration at both double bonds) with two chlorine atoms at the 2- and 3-positions (Figure 1). Deprotonation of its carboxylic acid groups yields the dianion (2Z,4Z)-2,3-dichloromuconate(2−), which dominates at physiological pH (7.3) . This compound is implicated in biodegradation pathways of chlorinated aromatic pollutants, acting as a metabolite during microbial degradation .

Properties

Molecular Formula

C6H4Cl2O4

Molecular Weight

211 g/mol

IUPAC Name

(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b2-1-,5-3-

InChI Key

SOSGLWHQVQUMLM-NWJCXACMSA-N

SMILES

C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl

Isomeric SMILES

C(=C\C(=O)O)\C(=C(/C(=O)O)\Cl)\Cl

Canonical SMILES

C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with (2Z,4Z)-2,3-dichloromuconic acid, differing in substituents, halogenation patterns, or applications:

Table 1: Key Properties of this compound and Related Compounds
Compound Name Molecular Formula Exact Mass Substituents/Features Role/Application
This compound C₆H₄Cl₂O₄ 207.9629 2,3-dichloro; conjugated diene Biodegradation metabolite
5,5-Dichloro-3-methyl-2,4-pentadienyl acetate C₈H₁₀Cl₂O₂ N/A Dichloro; methyl; ester group Potential pesticide
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid C₁₀H₁₂Cl₂O₂ N/A Dichloroethenyl; cyclopropane Pyrethroid insecticide precursor
(Z)-3,4,4,5,5,5-Hexafluoropent-2-enoic acid C₅H₄F₆O₂ N/A Hexafluoro; α,β-unsaturated acid Unknown
Key Observations :

Halogenation Patterns: The 2,3-dichloro substitution in the target compound contrasts with 5,5-dichloro in 5,5-Dichloro-3-methyl-2,4-pentadienyl acetate. Adjacent chlorines in the former may enhance electrophilicity, influencing reactivity in metabolic pathways . Fluorinated analogues like (Z)-3,4,4,5,5,5-hexafluoropent-2-enoic acid exhibit higher electronegativity and stability due to C-F bonds, but lack the conjugated diene system critical to the target compound’s function .

Functional Groups: Ester vs. Cyclopropane Moieties: 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid includes a cyclopropane ring, a hallmark of pyrethroid insecticides, absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4Z)-2,3-dichloromuconic acid
Reactant of Route 2
(2Z,4Z)-2,3-dichloromuconic acid

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